N-(3-nitrophenyl)-2-(phenylthio)acetamide
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Description
N-(3-nitrophenyl)-2-(phenylthio)acetamide, also known as NPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPTAA is a thioamide derivative that possesses a nitro group and is widely used as a precursor in the synthesis of various organic compounds.
Scientific Research Applications
Organic Non-Linear Optical Materials
N-(3-nitrophenyl)acetamide, also known as 3-Nitroacetanilide, has been identified as an organic non-linear optical material. It exhibits crystallization in the monoclinic system within the chiral space group P21, featuring four independent molecules in the asymmetric unit. This highlights its potential application in the development of optoelectronic devices due to its non-linear optical properties (Mahalakshmi, Upadhyaya, & Row, 2002).
Green Synthesis Applications
In the realm of green chemistry, N-(3-nitrophenyl)acetamide derivatives have demonstrated significant potential. One study detailed the green synthesis of N-substituted benzimidazoles, highlighting a derivative, 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, which exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). This derivative was found to be six times more potent compared to the standard drug Sultamicillin, underlining the importance of m-nitro phenyl at the N-position of benzimidazole for anti-MRSA activity (Chaudhari et al., 2020).
Photocatalytic Applications
Research on the photocatalytic degradation of paracetamol using TiO2 nanoparticles, including N-(4-hydroxyphenyl)acetamide, under UV and sunlight irradiation, has been conducted. The study showed that using TiO2 P25 nanoparticles resulted in faster photodegradation and effective mineralization of paracetamol. This demonstrates the compound's utility in environmental applications, particularly in the degradation of pharmaceutical contaminants (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Chemoselective Synthesis
N-(2-Hydroxyphenyl)acetamide's role as an intermediate in the synthesis of antimalarial drugs has been explored, with chemoselective monoacetylation of 2-aminophenol being carried out using immobilized lipase. This process optimization study identified vinyl acetate as the best acyl donor, leading to irreversible reactions and highlighting the synthesis's kinetic control. Such studies underscore the compound's significance in medicinal chemistry and drug synthesis (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(3-nitrophenyl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h1-9H,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQSXORPAKKDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(phenylthio)acetamide |
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